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Compound of Interest

Compound Name: N-Stearoylsphingomyelin

Cat. No.: B15578473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Stearoylsphingomyelin
(C18:0-SM) in the creation and study of artificial lipid bilayers. This document outlines the key

biophysical properties of N-Stearoylsphingomyelin-containing membranes, detailed protocols

for their preparation and characterization, and an exemplary application in studying enzyme

kinetics and its effect on membrane properties.

Introduction to N-Stearoylsphingomyelin
N-Stearoylsphingomyelin is a saturated sphingolipid that is a crucial component of

mammalian cell membranes, particularly enriched in the outer leaflet of the plasma membrane.

Its long, saturated acyl chain (stearic acid, 18:0) allows for tight packing with cholesterol and

other saturated lipids, leading to the formation of ordered membrane domains known as lipid

rafts. These domains are implicated in a variety of cellular processes, including signal

transduction, protein trafficking, and host-pathogen interactions. Artificial lipid bilayers

incorporating N-Stearoylsphingomyelin serve as powerful model systems to investigate the

biophysical properties of lipid rafts, membrane organization, and the interactions of drugs and

proteins with these specialized domains.

Quantitative Data: Biophysical Properties of N-
Stearoylsphingomyelin Bilayers
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The inclusion of N-Stearoylsphingomyelin significantly influences the physical characteristics

of artificial lipid bilayers. The following tables summarize key quantitative data from studies on

bilayers containing N-Stearoylsphingomyelin (C18:0-SM), often in comparison or combination

with dipalmitoylphosphatidylcholine (DPPC) and cholesterol (Chol).

Table 1: Thermotropic Properties of N-Stearoylsphingomyelin-Containing Bilayers

Lipid Composition
Main Transition
Temperature (Tm)
(°C)

Enthalpy of
Transition (ΔH)
(kcal/mol)

Notes

100% C18:0-SM 45 6.7

Fully hydrated bilayers

exhibit a sharp gel-to-

liquid-crystalline

phase transition.[1][2]

C18:0-SM /

Cholesterol

(increasing mol%)

Broadened and

decreased

Decreases

progressively

The addition of

cholesterol broadens

the phase transition

and reduces its

enthalpy, indicating a

fluidizing effect on the

gel phase and an

ordering effect on the

liquid-crystalline

phase. Above 40

mol% cholesterol, the

main transition is often

not detectable.[1][2]

C18:0-SM / DPPC
Varies with

composition

Varies with

composition

C18:0-SM and DPPC

are miscible in both

the gel and liquid-

crystalline phases.

The pre-transition of

DPPC is eliminated at

>30 mol% C18:0-SM.

[1][2]
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Table 2: Structural Parameters of N-Stearoylsphingomyelin-Containing Bilayers from X-Ray

Diffraction

Lipid Composition Temperature (°C)
Bilayer Periodicity
(d) (Å)

Bilayer Thickness
(dp-p) (Å)

C18:0-SM /

Cholesterol (50 mol%)
22 63-64 46-47

C18:0-SM /

Cholesterol (50 mol%)
58 63-64 46-47

These data indicate that in the presence of a high concentration of cholesterol, the bilayer

structure is relatively insensitive to temperature changes around the phase transition of pure

C18:0-SM.[1][2]

Experimental Protocols
Detailed methodologies for key experiments involving N-Stearoylsphingomyelin in artificial

lipid bilayers are provided below.

Protocol 1: Preparation of Giant Unilamellar Vesicles
(GUVs) by Electroformation
Giant Unilamellar Vesicles (GUVs) are cell-sized (10-100 µm) vesicles that are ideal for light

microscopy studies of membrane domains and dynamics.

Materials:

N-Stearoylsphingomyelin (C18:0-SM) and other lipids (e.g., DOPC, cholesterol)

Chloroform

Indium Tin Oxide (ITO) coated glass slides

O-ring

Sucrose solution (e.g., 200 mM)
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Electroformation chamber

Function generator

Procedure:

Prepare a lipid stock solution (e.g., 1 mg/mL) in chloroform. For visualization of specific

phases, fluorescent lipid analogs can be added at a low molar ratio (e.g., 0.5 mol%).

Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of two

ITO slides.

Spread the lipid solution evenly across the slides and allow the solvent to evaporate under a

gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to form

a thin lipid film.

Assemble the electroformation chamber by placing the two ITO slides with the conductive,

lipid-coated sides facing each other, separated by an O-ring.

Fill the chamber with a sucrose solution.

Connect the ITO slides to a function generator and apply an AC electric field. A typical

protocol is to apply a voltage of 1-1.5 V at a frequency of 10 Hz for 1-2 hours at a

temperature above the Tm of the lipid mixture (e.g., 60°C for C18:0-SM-containing mixtures).

Gradually decrease the frequency to 4 Hz and the voltage to 0.5 V over 30 minutes to detach

the GUVs from the electrode surface.

The resulting GUV suspension can be carefully collected for microscopic observation.

Protocol 2: Formation of Supported Lipid Bilayers
(SLBs) by Solvent-Assisted Lipid Bilayer (SALB)
Formation
Supported Lipid Bilayers (SLBs) are planar membranes formed on a solid support, which are

well-suited for surface-sensitive techniques like atomic force microscopy (AFM) and quartz

crystal microbalance with dissipation (QCM-D).
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Materials:

N-Stearoylsphingomyelin (C18:0-SM) and other lipids

Isopropanol

Aqueous buffer (e.g., Tris-HCl, pH 7.4)

Solid support (e.g., silicon dioxide, gold)

Flow chamber or microfluidic device

Procedure:

Prepare a lipid stock solution (e.g., 0.1-0.5 mg/mL) in isopropanol.

Clean the solid support thoroughly (e.g., with piranha solution for silicon dioxide or UV/ozone

treatment for gold).

Assemble the flow chamber with the cleaned substrate.

Inject the lipid/isopropanol solution into the chamber and incubate for a few minutes to allow

for lipid adsorption.

Gently exchange the organic solvent with the aqueous buffer at a slow and constant flow

rate. This gradual change in solvent polarity induces the self-assembly of the lipids into a

bilayer on the support surface.

Continue to flush the chamber with the aqueous buffer to remove any excess lipids and

residual solvent.

The quality of the SLB can be assessed by techniques such as fluorescence recovery after

photobleaching (FRAP) to confirm lipid mobility.

Protocol 3: Characterization of Thermotropic Properties
by Differential Scanning Calorimetry (DSC)
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DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled,

providing information about phase transitions.

Materials:

Multilamellar vesicles (MLVs) of N-Stearoylsphingomyelin-containing lipid mixtures

Aqueous buffer

Differential Scanning Calorimeter

Procedure:

Prepare MLVs by dissolving the desired lipid mixture in chloroform, evaporating the solvent

to form a thin film, and hydrating the film with an aqueous buffer. The hydration should be

performed above the Tm of the lipid with the highest transition temperature.

Vortex the suspension to form a milky dispersion of MLVs.

Accurately weigh and hermetically seal the lipid dispersion into a DSC sample pan.

Prepare a reference pan containing the same volume of buffer.

Place the sample and reference pans in the calorimeter.

Heat and cool the sample at a controlled rate (e.g., 1-5°C/min) over the temperature range of

interest.

The resulting thermogram will show peaks corresponding to the phase transitions of the lipid

mixture. The temperature at the peak maximum is the Tm, and the area under the peak is

proportional to the enthalpy of the transition (ΔH).

Application Example: Enzymatic Generation of
Ceramide in GUVs
A key application of N-Stearoylsphingomyelin-containing bilayers is to study the effects of

lipid-modifying enzymes. Sphingomyelinase is an enzyme that hydrolyzes sphingomyelin to
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produce ceramide, a potent signaling lipid. This process can be visualized in real-time using

GUVs.

Experimental Workflow: Sphingomyelinase Activity on
N-Stearoylsphingomyelin GUVs
This workflow describes the process of observing the enzymatic conversion of N-
Stearoylsphingomyelin to ceramide in a GUV and the subsequent biophysical consequences.

N-Stearoylsphingomyelin
GUV

Incubation

Sphingomyelinase
(SMase)

Enzymatic HydrolysisAddition of SMase Ceramide
Formation

SM -> Ceramide Ceramide-Rich
Domain Formation

Vesicle Morphology
Change (e.g., budding)

Fluorescence
Microscopy

Observation

Click to download full resolution via product page

Caption: Experimental workflow for visualizing sphingomyelinase activity on a GUV.

Protocol:

Prepare GUVs containing N-Stearoylsphingomyelin and a fluorescent lipid marker that

partitions into either the ordered or disordered phase.

Place the GUVs in an observation chamber on a fluorescence microscope.

Add sphingomyelinase to the buffer surrounding the GUVs.

Monitor the GUVs over time. The enzymatic hydrolysis of N-Stearoylsphingomyelin will

lead to the formation of ceramide.

Ceramide is known to induce the formation of highly ordered, gel-like domains within the lipid

bilayer. These domains can be visualized by the segregation of the fluorescent probe.
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The accumulation of ceramide can also induce changes in membrane curvature, leading to

observable morphological changes such as budding or tubulation of the GUV.

This experimental setup allows for the direct visualization of how the enzymatic modification of

a lipid component can dramatically alter the physical properties and organization of a model

membrane, providing insights into the initial steps of ceramide-based signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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